

5-POHSA vs. Metformin: A Comparative Guide to Their Mechanisms of Action

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Compound of Interest

Compound Name: 5-POHSA

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This guide provides a detailed comparison of the molecular mechanisms of 5-palmitic acid-9-hydroxy-stearic acid (**5-POHSA**) and metformin, two compounds with significant metabolic and anti-inflammatory properties. While direct head-to-head experimental data is limited, this document synthesizes available research to offer a comprehensive overview of their distinct and overlapping signaling pathways, supported by quantitative data and detailed experimental protocols.

At a Glance: Key Mechanistic Differences

Feature	5-POHSA	Metformin
Primary Target	G-protein coupled receptor 120 (GPR120)	Primarily AMP-activated protein kinase (AMPK) pathway
Upstream Activation	Binds to and activates GPR120, a cell surface receptor.	Inhibits mitochondrial respiratory chain complex I, increasing the cellular AMP/ATP ratio.
Key Signaling Cascade	G _q /11-PLC-IP ₃ /DAG pathway, β-arrestin 2 recruitment.	Activation of LKB1, leading to phosphorylation and activation of AMPK.
Metabolic Effects	Promotes glucose uptake, enhances insulin sensitivity, influences adipogenesis and lipogenesis.	Inhibits hepatic gluconeogenesis, increases glucose uptake in muscle, impacts lipid metabolism.
Anti-inflammatory Action	GPR120-mediated inhibition of NF-κB and JNK signaling pathways.	AMPK-dependent and - independent inhibition of pro-inflammatory pathways, including NF-κB.

Quantitative Data Summary

The following tables summarize available quantitative data for **5-POHSA** (often represented by other GPR120 agonists) and metformin, highlighting their potency and efficacy in various assays. It is important to note that these values are from different studies and may not be directly comparable.

Table 1: GPR120 Agonist Activity (**5-POHSA** Proxy)

Compound	Assay	Cell Line	EC50	Reference
TUG-891	Calcium Mobilization	hGPR120-expressing cells	43.7 nM	[1]
Compound 4x	Calcium Mobilization	mGPR120-expressing cells	77 nM	[2]
Compound 18	β-arrestin 2 Recruitment	hGPR120-expressing cells	63.1 nM	[3]

Table 2: Metformin Activity

Parameter	Assay	Cell/Tissue Type	IC50 / Concentration	Observed Effect	Reference
Cell Proliferation	MTT Assay	Lymphoma cell lines	8.5 - 20.8 mM	Growth inhibition	[4]
AMPK Activation	Western Blot	CSF3R T618I Cells	1-20 mM	Increased AMPK phosphorylation	[5]
Hepatic Glucose Production	Glucose Output Assay	Primary Hepatocytes	80 μM	Decreased gluconeogenic gene expression	[6]
Adipocyte Differentiation	Oil Red O Staining	3T3-L1 preadipocytes	5-10 mM	Inhibition of adipogenesis	[7][8]
Adipocyte Differentiation	Oil Red O Staining	3T3-L1 preadipocytes	1.25-2.5 mM	Induction of adipogenesis	[7][8]

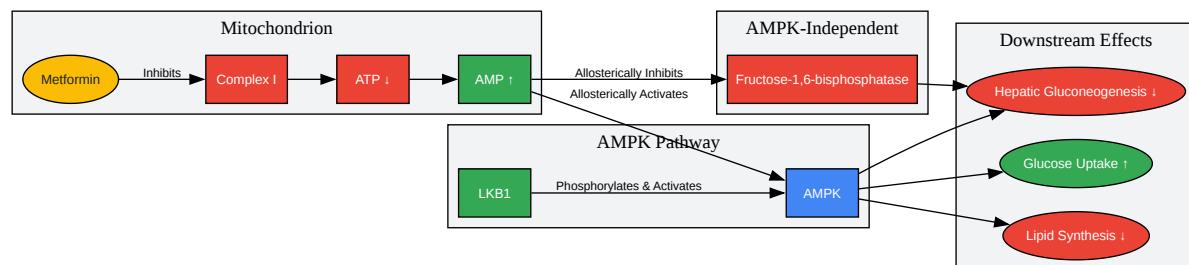
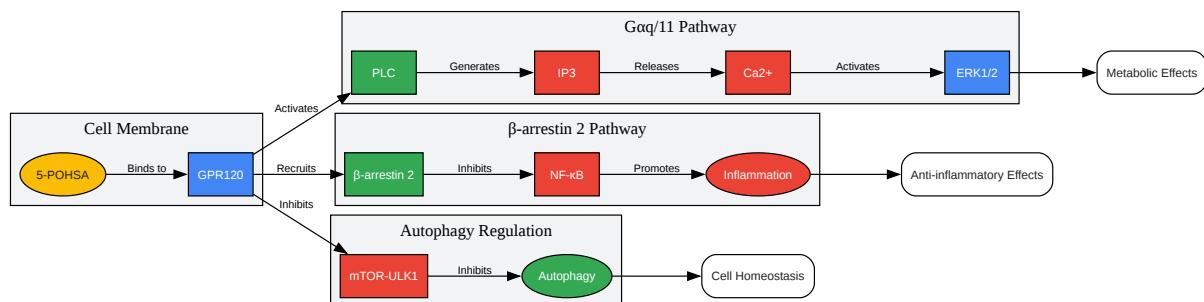
Signaling Pathways and Mechanisms

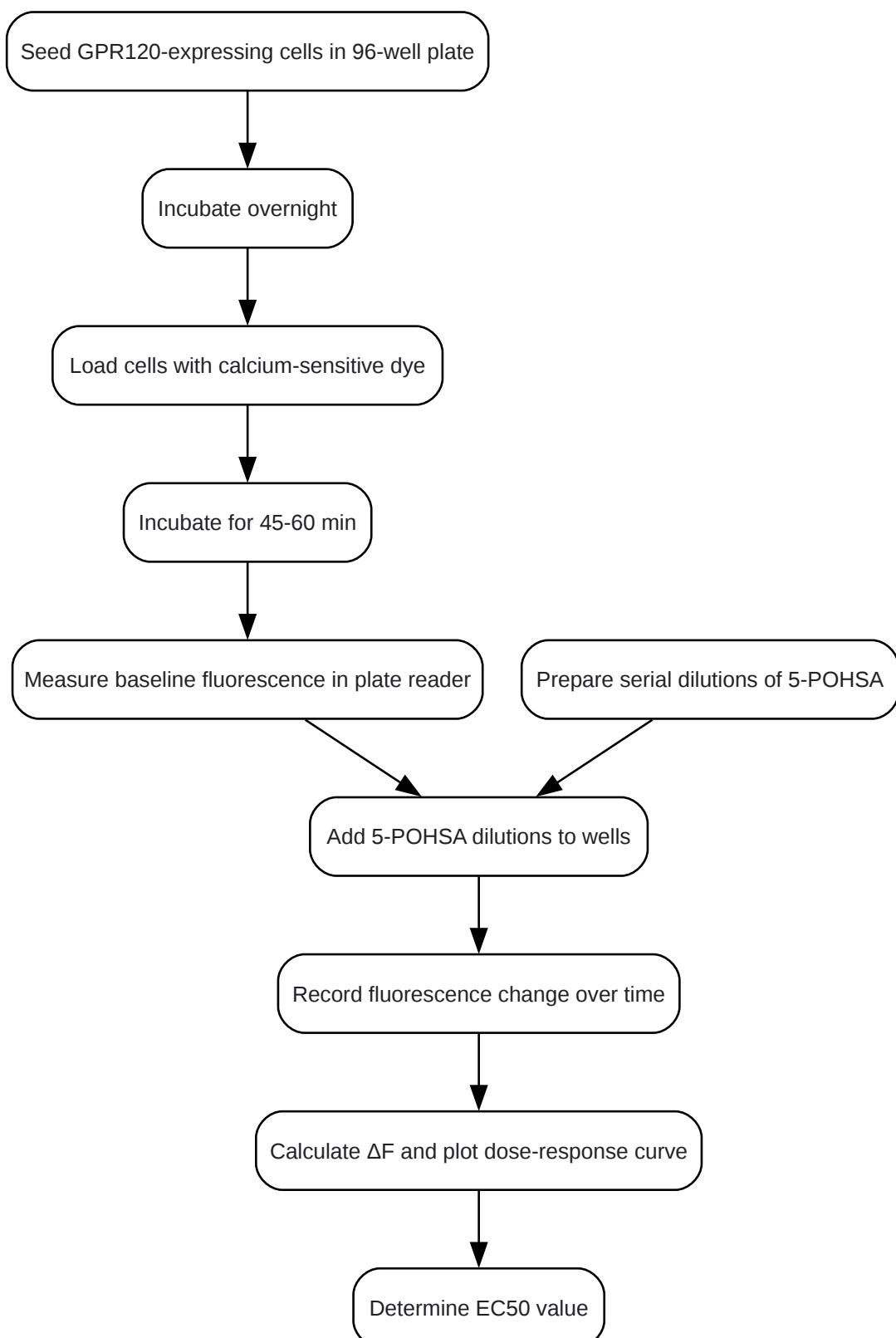
5-POHSA: GPR120-Mediated Signaling

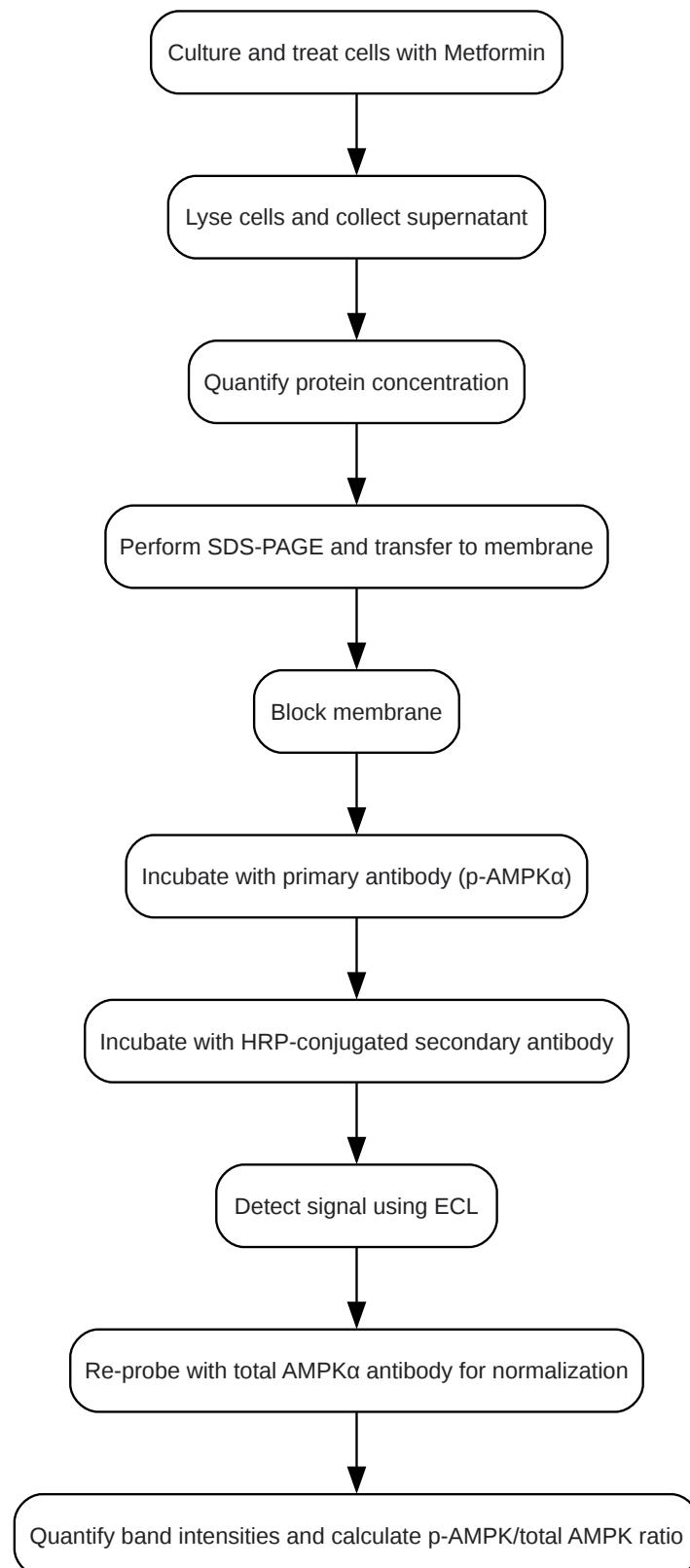
5-POHSA, a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family, exerts its effects primarily through the activation of G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).^[9] Upon binding of **5-POHSA**, GPR120 undergoes a conformational change, initiating downstream signaling through two main pathways:

- $\text{G}\alpha\text{q}/11$ Pathway: This pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC). This cascade influences various cellular processes, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).^[9]
- β -arrestin 2 Pathway: GPR120 activation also promotes the recruitment of β -arrestin 2. This interaction is crucial for the anti-inflammatory effects of GPR120 agonists, as the GPR120/ β -arrestin 2 complex can inhibit the activation of key inflammatory mediators like NF- κ B and JNK.^[10]

Furthermore, **5-POHSA** has been shown to inhibit the mTOR-ULK1 pathway, a key regulator of autophagy, suggesting a role in cellular homeostasis and neuroprotection.





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